molecular formula C17H19N7O B11698647 N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide

Cat. No.: B11698647
M. Wt: 337.4 g/mol
InChI Key: QECLIXVPFNNONN-VCHYOVAHSA-N
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Description

N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE typically involves the condensation of 4-(DIMETHYLAMINO)BENZALDEHYDE with 5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the hydrazide functional group, converting it to the corresponding amine.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

  • N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-PHENOXYACETOHYDRAZIDE
  • N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
  • N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE

Uniqueness: N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE is unique due to its specific structural features, such as the presence of both a triazole and pyrimidine ring, which confer distinct electronic and steric properties. These features make it particularly suitable for applications in medicinal chemistry and material science, where precise control over molecular interactions is crucial.

Properties

Molecular Formula

C17H19N7O

Molecular Weight

337.4 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C17H19N7O/c1-11-9-12(2)24-17(19-11)20-15(22-24)16(25)21-18-10-13-5-7-14(8-6-13)23(3)4/h5-10H,1-4H3,(H,21,25)/b18-10+

InChI Key

QECLIXVPFNNONN-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N/N=C/C3=CC=C(C=C3)N(C)C)C

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)NN=CC3=CC=C(C=C3)N(C)C)C

Origin of Product

United States

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